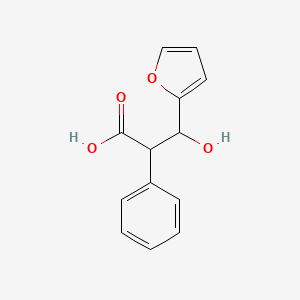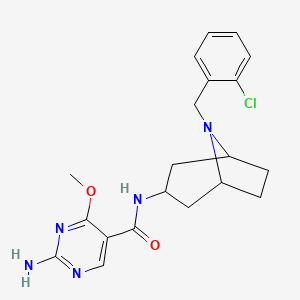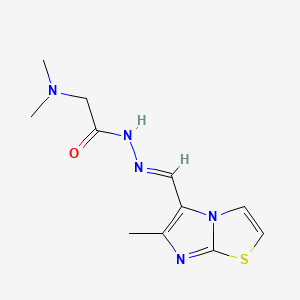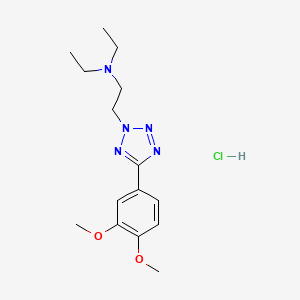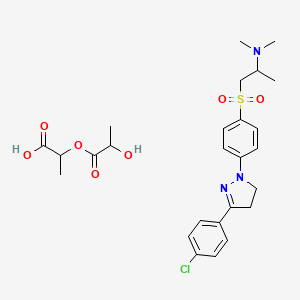
Einecs 285-891-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Einecs 285-891-6 involves the reaction of 2-(lactoyloxy)propionic acid with 2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]-1,N,N-trimethylethylamine in a 1:1 molar ratio. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product .
Análisis De Reacciones Químicas
Einecs 285-891-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 285-891-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of Einecs 285-891-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
Einecs 285-891-6 can be compared with other similar compounds, such as:
2-(lactoyloxy)propionic acid: Shares a similar lactoyloxy group but differs in its overall structure and properties.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents and functionalities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .
Propiedades
Número CAS |
85154-09-2 |
|---|---|
Fórmula molecular |
C20H24ClN3O2S.C6H10O5 C26H34ClN3O7S |
Peso molecular |
568.1 g/mol |
Nombre IUPAC |
1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-(2-hydroxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C20H24ClN3O2S.C6H10O5/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-3(7)6(10)11-4(2)5(8)9/h4-11,15H,12-14H2,1-3H3;3-4,7H,1-2H3,(H,8,9) |
Clave InChI |
BHQIKNHQBWVNFD-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)OC(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



